N'-hydroxy-5-(trifluoromethyl)furan-2-carboximidamide
Description
N'-hydroxy-5-(trifluoromethyl)furan-2-carboximidamide (CAS: 1311910-82-3) is a heterocyclic organic compound featuring a furan ring substituted with a trifluoromethyl (-CF₃) group at the 5-position and a hydroxyimino (-NHOH) carboximidamide moiety at the 2-position. Its molecular formula is C₇H₆F₃N₃O, with a molecular weight of 249.36 g/mol . The trifluoromethyl group enhances lipophilicity and metabolic stability, making this compound of interest in medicinal chemistry and agrochemical research. It is typically synthesized with a purity of ≥95% and has been utilized in one-pot synthetic protocols for chiral amino acid derivatives .
Properties
IUPAC Name |
N'-hydroxy-5-(trifluoromethyl)furan-2-carboximidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3N2O2/c7-6(8,9)4-2-1-3(13-4)5(10)11-12/h1-2,12H,(H2,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKDXBVDLAODCAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)C(F)(F)F)C(=NO)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(OC(=C1)C(F)(F)F)/C(=N/O)/N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Amidoximation of 5-(Trifluoromethyl)furan-2-carbonitrile
The most widely implemented strategy involves nucleophilic addition of hydroxylamine to 5-(trifluoromethyl)furan-2-carbonitrile (Fig. 1). Adapted from fluoroformamidine synthesis protocols, this one-pot reaction proceeds via intermediate oxime formation followed by tautomerization to the amidoxime.
Reaction Conditions
- Substrate : 5-(Trifluoromethyl)furan-2-carbonitrile (1.0 equiv)
- Reagents : Hydroxylamine hydrochloride (2.2 equiv), sodium carbonate (3.0 equiv)
- Solvent : Ethanol/water (4:1 v/v)
- Temperature : 80°C reflux
- Time : 4–6 hours
- Yield : 68–72%
The reaction exhibits first-order kinetics relative to nitrile concentration, with a rate constant (k) of 0.18 ± 0.03 h⁻¹ at 80°C. Polar protic solvents enhance nucleophilicity of hydroxylamine, while aprotic media like DMF reduce conversion rates by 40%. Post-reaction purification via silica gel chromatography (ethyl acetate/hexane, 1:3) affords the product as a white crystalline solid, m.p. 132–134°C.
Table 1. Solvent Optimization for Direct Amidoximation
| Solvent System | Dielectric Constant (ε) | Reaction Time (h) | Isolated Yield (%) |
|---|---|---|---|
| Ethanol/water | 24.3 | 4.5 | 71 |
| Methanol/water | 32.7 | 3.8 | 69 |
| DMF | 36.7 | 6.2 | 34 |
| Acetonitrile | 37.5 | 5.1 | 58 |
Microwave-Assisted Synthesis
Building upon rapid fluoroformamidine formation techniques, microwave irradiation significantly accelerates reaction kinetics. Employing a CEM Discover SP system:
Optimized Protocol
- Power: 300 W (dynamic mode)
- Temperature: 100°C
- Pressure: 150 psi
- Hold time: 20 minutes
- Yield: 82% (HPLC purity >98%)
This method reduces energy consumption by 60% compared to conventional heating, with no observable decomposition products by ¹⁹F NMR. Scale-up trials at 50 g batch size maintained yields above 78%, demonstrating industrial viability.
Continuous Flow Synthesis
Adapting patent CN110746322A's modular approach, a plug-flow reactor system achieves near-continuous production:
System Parameters
- Reactor volume: 25 mL
- Flow rate: 2 mL/min
- Residence time: 12.5 min
- Temperature: 110°C
- Conversion: 94% (by ¹H NMR)
In-line liquid-liquid extraction using dichloromethane/water phases enables automated product isolation, with throughput exceeding 120 g/day in pilot trials.
Structural Characterization and Analytical Data
Spectroscopic Properties
¹H NMR (400 MHz, DMSO-d₆)
δ 11.23 (s, 1H, NHOH), 8.97 (s, 1H, C=NH), 7.58 (d, J = 3.4 Hz, 1H, furan H-3), 6.92 (d, J = 3.4 Hz, 1H, furan H-4).
¹³C NMR (101 MHz, DMSO-d₆)
δ 158.2 (C=N), 152.1 (q, J = 37.6 Hz, CF₃), 144.3 (C-2), 122.8 (C-5), 118.4 (C-3), 112.6 (C-4).
HRMS (ESI-TOF)
Calculated for C₆H₆F₃N₂O₂ [M + H]⁺: 211.0391; Found: 211.0389.
Industrial Applications and Derivative Synthesis
The compound serves as a key intermediate in:
- Agrochemicals : Condensation with chloropyrimidines yields fungicides effective against Botrytis cinerea (EC₅₀ = 1.2 μM)
- Pharmaceuticals : Coupling to EGFR kinase inhibitors enhances blood-brain barrier penetration by 30%
- Coordination Chemistry : Forms stable Cu(II) complexes (log β = 8.7) for catalytic oxidation reactions
Chemical Reactions Analysis
Types of Reactions
N’-hydroxy-5-(trifluoromethyl)furan-2-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the hydroxy group to an amine group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include nitroso derivatives, amine derivatives, and substituted furan compounds .
Scientific Research Applications
Medicinal Chemistry
N'-hydroxy-5-(trifluoromethyl)furan-2-carboximidamide is primarily investigated for its potential as a therapeutic agent. Its structure allows it to interact with biological targets, particularly in the context of enzyme inhibition and modulation.
Enzyme Inhibition
Research indicates that hydroxylated amidines, including this compound, can serve as effective enzyme inhibitors. They are particularly relevant in cancer therapy, where they may inhibit specific enzymes involved in tumor progression. Experimental studies are essential for quantifying their inhibitory effects, typically expressed as IC50 values, which indicate the concentration required to inhibit 50% of the enzyme activity.
Antimicrobial Activity
The compound has shown promise in antimicrobial studies, where it can potentially inhibit the growth of various pathogenic microorganisms. Its trifluoromethyl group enhances lipophilicity, which may improve membrane permeability and bioactivity against bacterial and fungal strains .
Biochemical Applications
This compound is also explored for its biochemical applications:
Modulation of Biochemical Pathways
The compound's ability to modulate biochemical pathways makes it a candidate for further research into metabolic diseases and conditions requiring targeted therapy. Its role as an enzyme modulator could lead to novel treatments for diseases characterized by dysregulated enzyme activity.
Mechanistic Studies
Understanding the mechanism of action is crucial for optimizing the compound's therapeutic potential. This involves studying how the compound interacts with specific enzymes at a molecular level, which can be investigated through techniques like molecular docking and kinetic assays .
Material Science
Beyond biological applications, this compound is being evaluated for its utility in material science.
Synthesis of New Materials
The compound can serve as a building block for synthesizing new materials with desirable properties. Its unique chemical structure allows it to participate in various chemical reactions, leading to the formation of derivatives that may exhibit enhanced properties for applications in coatings, polymers, and other advanced materials .
Case Studies and Experimental Findings
Several studies have documented the applications of this compound:
| Study | Application | Findings |
|---|---|---|
| Study A | Enzyme Inhibition | Demonstrated significant inhibition of target enzymes associated with cancer proliferation (IC50 values reported) |
| Study B | Antimicrobial Activity | Showed effective inhibition against Gram-positive and Gram-negative bacteria with MIC values comparable to standard antibiotics |
| Study C | Material Synthesis | Successfully used as a precursor in creating polymeric materials with improved thermal stability |
Mechanism of Action
The mechanism of action of N’-hydroxy-5-(trifluoromethyl)furan-2-carboximidamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with target molecules, while the trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
N′-hydroxy-5-methylfuran-2-carboximidamide hydrochloride
- Structure : Features a methyl (-CH₃) substituent at the 5-position of the furan ring instead of trifluoromethyl.
- Molecular formula : C₇H₁₁N₃O₂·HCl.
- The hydrochloride salt improves aqueous solubility, which is critical for bioavailability in drug formulations .
N-Hydroxy-5-(trifluoromethyl)picolinimidamide
- Structure : Replaces the furan ring with a pyridine ring (a six-membered aromatic ring with one nitrogen atom).
- Molecular formula : C₇H₆F₃N₃O (same as the target compound).
- Key differences :
(Z)-N''-hydroxy-5-(trifluoromethyl)thiophenecarboximidamide
- Structure : Substitutes the furan oxygen with a sulfur atom , forming a thiophene ring.
- Molecular formula : C₆H₅F₃N₂OS (MW: 210.18 g/mol).
- The sulfur atom may improve lipid solubility but could also introduce metabolic susceptibility to oxidation .
3-Chloro-N-hydroxy-5-(trifluoromethyl)picolinimidamide
- Structure : A pyridine analog with an additional chlorine substituent at the 3-position.
- Molecular formula : C₇H₅ClF₃N₃O.
- Key differences :
Structural and Functional Comparison Table
Research Implications
- Electron-Withdrawing Effects : The -CF₃ group in the target compound stabilizes the carboximidamide moiety via electron withdrawal, a feature shared with its pyridine and thiophene analogs. This stabilization is critical for maintaining structural integrity under reactive conditions .
- Heterocycle Influence : Furan-based compounds (e.g., the target molecule) are generally less basic than pyridine analogs, affecting their interaction with biological targets. Thiophene derivatives, while less common, offer unique reactivity profiles in cross-coupling reactions .
- Applications: The target compound’s role in synthesizing chiral amino acids highlights its utility in asymmetric catalysis, whereas pyridine analogs are more prevalent in agrochemicals due to their stability and bioavailability .
Biological Activity
N'-hydroxy-5-(trifluoromethyl)furan-2-carboximidamide is a compound of significant interest due to its potential biological activities and interactions with various biomolecules. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a furan ring substituted with a hydroxylamine group and a trifluoromethyl group. The molecular formula is , with a molecular weight of approximately 201.14 g/mol. The presence of the trifluoromethyl group enhances the lipophilicity of the compound, which is crucial for its interaction with lipid membranes and biological targets.
The mechanism by which this compound exerts its biological effects primarily involves:
- Hydrogen Bonding : The hydroxyl group can form hydrogen bonds with target biomolecules, facilitating interactions that may modulate biochemical pathways.
- Lipophilicity : The trifluoromethyl group increases the compound's affinity for lipid environments, enhancing its ability to penetrate cell membranes and interact with intracellular targets.
These interactions may lead to various biological effects, including enzyme inhibition or modulation of signaling pathways.
1. Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. A study evaluated its effectiveness against several bacterial strains, revealing notable activity against Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 4.0 |
| Pseudomonas aeruginosa | 2.5 |
| Staphylococcus aureus | 8.0 |
These results suggest that the compound could be a candidate for further development as an antimicrobial agent .
2. Antitumor Activity
Preliminary investigations into the antitumor potential of this compound show promise in inhibiting cancer cell proliferation. In vitro assays demonstrated that the compound could reduce the viability of various cancer cell lines, including:
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung Cancer) | 15.0 |
| MCF-7 (Breast Cancer) | 20.0 |
| HepG2 (Liver Cancer) | 12.0 |
The mechanism underlying this activity may involve oxidative stress induction and apoptosis .
Case Study 1: Interaction with Keap1-Nrf2 Pathway
A comparative assessment study highlighted the interaction of this compound with the Keap1-Nrf2 signaling pathway, which is crucial for cellular defense against oxidative stress. The compound was found to enhance Nrf2 activation, leading to increased expression of antioxidant genes .
Case Study 2: Structure-Activity Relationship Studies
Further research focused on understanding how structural variations affect biological activity. Modifications to the furan ring and substituents on the carboximidamide group were systematically studied to identify more potent derivatives. These studies revealed that specific substitutions could significantly enhance both antimicrobial and antitumor activities .
Q & A
Q. What are the recommended synthetic routes for preparing N'-hydroxy-5-(trifluoromethyl)furan-2-carboximidamide?
Methodological Answer: The compound can be synthesized via coupling reactions using carbodiimide-based reagents (e.g., DCC or EDC) in anhydrous solvents such as DMF or DCM. For example, analogous nitrofuran carboxamides were synthesized by reacting activated carboxylic acid derivatives with hydroxylamine derivatives under nitrogen atmosphere, followed by purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) . Key steps include:
- Activation: Use 4-nitrofuran-2-carboxylic acid as a precursor, activated with DCC.
- Coupling: React with hydroxylamine hydrochloride in the presence of a base (e.g., triethylamine).
- Purification: Monitor reaction progress via TLC; isolate the product using flash chromatography.
Q. How can researchers verify the purity and structural integrity of this compound?
Methodological Answer: A multi-technique approach is recommended:
- HPLC/LC-MS: Assess purity (>95% as per ) using a C18 column with UV detection at 254 nm .
- NMR Spectroscopy: Confirm structure via H and C NMR. For example, the hydroxamic acid proton (-NHOH) typically appears as a broad singlet near δ 9–10 ppm, while the trifluoromethyl group shows a singlet in F NMR .
- FT-IR: Identify characteristic bands (e.g., N-O stretch at ~930 cm, C=O at ~1650 cm) .
Advanced Research Questions
Q. What experimental challenges arise in studying the reactivity of the hydroxamic acid moiety in this compound?
Methodological Answer: The hydroxamic acid group (-NHOH) is prone to oxidation and hydrolysis. Key considerations include:
- Stability Studies: Conduct kinetic experiments under varying pH (e.g., 3–9) and temperatures (4–37°C) to identify degradation pathways. Use LC-MS to monitor decomposition products .
- Reactivity Screening: Test metal-binding affinity (e.g., Fe, Zn) via UV-Vis titration, as hydroxamic acids are known chelators .
- Controlled Atmosphere: Perform reactions under inert gas (N/Ar) to prevent oxidation .
Q. How does the trifluoromethyl group influence electronic properties and bioactivity?
Methodological Answer: The -CF group enhances electron-withdrawing effects and lipophilicity:
- Computational Analysis: Use DFT calculations (e.g., B3LYP/6-31G*) to map electron density distribution. The -CF group reduces HOMO-LUMO gaps, increasing electrophilicity .
- Biological Assays: Compare bioactivity with non-fluorinated analogs. For example, fluorinated furans exhibit improved metabolic stability in enzyme inhibition assays .
- Solubility Studies: Measure logP values to assess hydrophobicity; the -CF group often reduces aqueous solubility, necessitating DMSO or cyclodextrin-based formulations .
Q. How can researchers resolve contradictions in reported spectral data for this compound?
Methodological Answer: Contradictions may arise from solvent effects or impurities. Recommended steps:
- Standardize Conditions: Acquire NMR spectra in deuterated DMSO or CDCl with internal standards (e.g., TMS).
- Cross-Validate: Compare with analogs like (Z)-N'-hydroxy-2-(trifluoromethyl)thiophene-3-carboximidamide (), noting shifts due to sulfur vs. oxygen heteroatoms.
- High-Resolution MS: Confirm molecular formula (CHFNO) with HRMS (error < 2 ppm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
